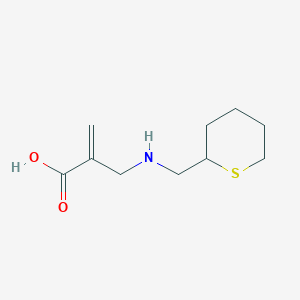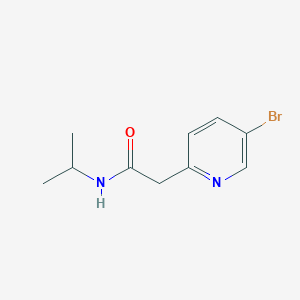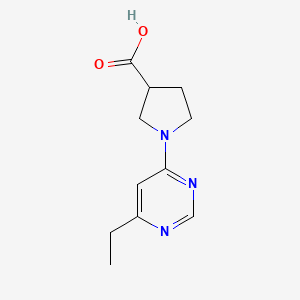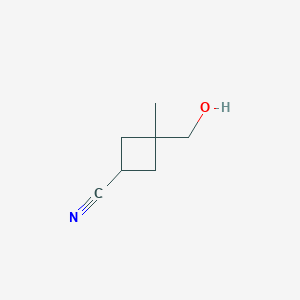
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylcyclobutanone with hydroxylamine hydrochloride followed by dehydration can yield the desired nitrile compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-3-methylcyclobutane-1-carbonitrile.
Reduction: 3-(Hydroxymethyl)-3-methylcyclobutane-1-amine.
Substitution: 3-(Alkoxymethyl)-3-methylcyclobutane-1-carbonitrile or 3-(Acetoxymethyl)-3-methylcyclobutane-1-carbonitrile.
Scientific Research Applications
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Hydroxymethyl)-3-methylcyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.
3-(Hydroxymethyl)-3-methylcyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(5-9)2-6(3-7)4-8/h6,9H,2-3,5H2,1H3 |
InChI Key |
APDHCTTVSDMXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
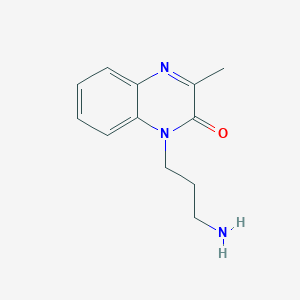
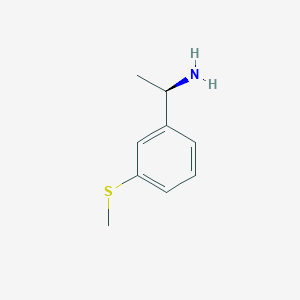
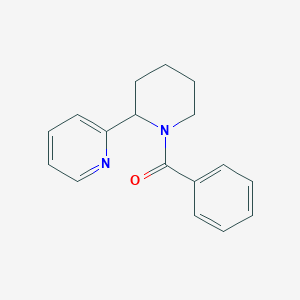
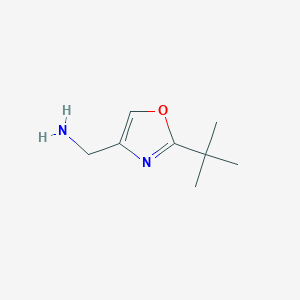
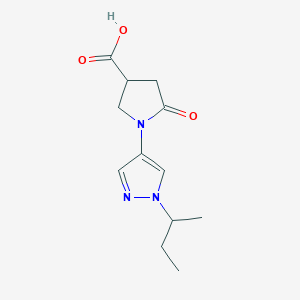
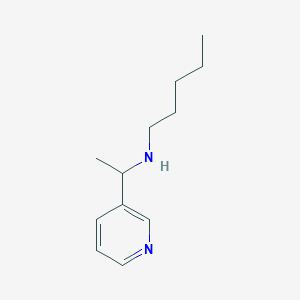
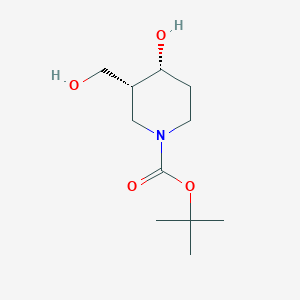
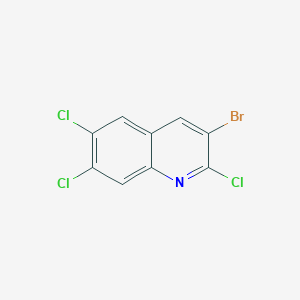
![tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
